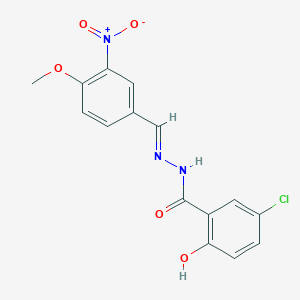![molecular formula C24H22N4O3 B5908070 1-[2-(3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone](/img/structure/B5908070.png)
1-[2-(3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone, also known as MPIC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a derivative of indole, a heterocyclic organic compound that is widely used in pharmaceuticals and other industries.
Mecanismo De Acción
The mechanism of action of 1-[2-(3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cellular processes. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has also been shown to have antioxidant activity, helping to protect cells from oxidative damage. In addition, it has been found to have anti-inflammatory properties, reducing inflammation in various tissues and organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone has several advantages for lab experiments, including its relative ease of synthesis and its broad range of potential applications. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are many potential future directions for research on 1-[2-(3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone. One area of interest is the development of new drugs and therapies based on its antimicrobial, anticancer, and antioxidant properties. Another area of interest is the study of its mechanism of action and its interactions with cellular pathways and enzymes. Additionally, there is potential for the development of new analytical methods for the detection and quantification of this compound in various samples.
Métodos De Síntesis
The synthesis of 1-[2-(3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone involves the reaction of 3-methylphenol, indole-3-carbaldehyde, and 4-nitrophenylhydrazine in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and hydrazone formation. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
1-[2-(3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, anticancer, and antioxidant properties, making it a promising candidate for the development of new drugs and therapies.
Propiedades
IUPAC Name |
N-[(E)-[1-[2-(3-methylphenoxy)ethyl]indol-3-yl]methylideneamino]-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-18-5-4-6-22(15-18)31-14-13-27-17-19(23-7-2-3-8-24(23)27)16-25-26-20-9-11-21(12-10-20)28(29)30/h2-12,15-17,26H,13-14H2,1H3/b25-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFHZKCYVUXCGW-PCLIKHOPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C=C(C3=CC=CC=C32)C=NNC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCCN2C=C(C3=CC=CC=C32)/C=N/NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-[4-(acetyloxy)benzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907990.png)
![5-[(2-methyl-2H-chromen-3-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5907991.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5907995.png)
![3-[4-(2-amino-2-oxoethoxy)-3-bromophenyl]-2-cyano-N-(1-phenylethyl)acrylamide](/img/structure/B5908008.png)
![N'-(5-bromo-2,4-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]acetohydrazide](/img/structure/B5908009.png)

![3-[5-(2-acetylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5908023.png)
![6-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908033.png)


![2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde thiosemicarbazone](/img/structure/B5908060.png)
![N-{4-[4-methyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylacrylamide](/img/structure/B5908061.png)
![6-{3-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908062.png)
![N'-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908067.png)
